Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride

Catalog No.
S13272274
CAS No.
89220-85-9
M.F
C20H26ClNO3
M. Wt
363.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hyd...

CAS Number

89220-85-9

Product Name

Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride

IUPAC Name

4-benzyl-2-[(2-ethoxyphenyl)methoxy]morpholine;hydrochloride

Molecular Formula

C20H26ClNO3

Molecular Weight

363.9 g/mol

InChI

InChI=1S/C20H25NO3.ClH/c1-2-22-19-11-7-6-10-18(19)16-24-20-15-21(12-13-23-20)14-17-8-4-3-5-9-17;/h3-11,20H,2,12-16H2,1H3;1H

InChI Key

QPSJYFSSSWUUTO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1COC2CN(CCO2)CC3=CC=CC=C3.Cl

Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride is a chemical compound with the molecular formula C20H26ClNO3C_{20}H_{26}ClNO_3 and a molecular weight of approximately 363.8783 g/mol. It is classified as a morpholine derivative, which is characterized by a six-membered ring containing both nitrogen and oxygen atoms. This specific compound features an ethoxybenzyl ether substituent at one position and a benzyl group at another, contributing to its unique properties and potential applications in various fields, particularly in medicinal chemistry .

Morpholine derivatives generally undergo reactions typical of secondary amines due to the presence of the nitrogen atom. Key reactions include:

  • Alkylation: The nitrogen atom can be alkylated with various electrophiles, leading to the formation of quaternary ammonium salts.
  • Acylation: The amine functionality can react with acyl chlorides or anhydrides to form amides.
  • Formation of Enamines: Morpholine can be used to generate enamines, which are useful intermediates in organic synthesis .

The presence of the ether oxygen in morpholine derivatives can influence their nucleophilicity, making them less reactive compared to other secondary amines like piperidine .

Morpholine derivatives have been studied for their biological activities, including antimicrobial and anticancer properties. The specific compound, Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride has shown potential in various biological assays. For instance, it has been reported to exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as a lead compound for drug development . Additionally, studies have indicated that morpholine compounds can act as inhibitors of specific enzymes involved in disease pathways.

The synthesis of Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride can be approached through several methods:

  • Starting Materials: The synthesis typically begins with morpholine and appropriate benzyl halides or ethers.
  • Etherification Reaction: The reaction between morpholine and 2-ethoxybenzyl chloride can yield the desired ether product.
  • Hydrochloride Formation: The final step involves treating the product with hydrochloric acid to obtain the hydrochloride salt form .

The reaction conditions such as temperature and solvent choice play crucial roles in optimizing yield and purity.

Morpholine derivatives have diverse applications across various industries:

  • Pharmaceuticals: They are used as intermediates in the synthesis of drugs due to their biological activity.
  • Agriculture: Some morpholine compounds serve as fungicides or herbicides.
  • Chemical Manufacturing: Morpholines are utilized as solvents or reagents in organic synthesis processes .

Studies on Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride have explored its interactions with biological targets. These include:

  • Enzyme Inhibition: Investigations into its role as an enzyme inhibitor have shown promise in therapeutic contexts.
  • Cellular Uptake: Research has also focused on how this compound is taken up by cells and its subsequent effects on cell viability and proliferation .

Understanding these interactions is critical for assessing its potential therapeutic applications.

Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride shares similarities with other morpholine derivatives but possesses unique features due to its specific substituents. Below is a comparison with similar compounds:

Compound NameMolecular FormulaUnique Features
MorpholineC4H9NOC_4H_9NOBasic structure without additional substituents
4-(2-Chloroethyl)morpholine hydrochlorideC6H12ClNOC_6H_{12}ClNOContains a chloroethyl group
4-BenzylmorpholineC10H13NC_{10}H_{13}NSimple benzyl substitution
Morpholine, 4-benzyl-2-(phenoxy)-hydrochlorideC19H24ClNOC_{19}H_{24}ClNOContains a phenoxy group instead of ethoxy

The unique combination of ethoxybenzyl and benzyl groups in Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)- distinguishes it from these other compounds, potentially enhancing its biological activity and making it a valuable candidate for further research in medicinal chemistry .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

363.1601214 g/mol

Monoisotopic Mass

363.1601214 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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